

Unveiling BMS-986463: A First-in-Class Molecular Glue Degradar Targeting WEE1 Kinase

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Compound of Interest

Compound Name: BMS-986463

Cat. No.: B15605328

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and chemical structure of **BMS-986463**, a novel, first-in-class molecular glue degrader of WEE1 kinase developed by Bristol Myers Squibb. Currently in Phase 1 clinical trials for the treatment of advanced malignant solid tumors, **BMS-986463** represents a promising new modality in oncology.[1][2] This document details the mechanism of action, discovery process, chemical properties, and preclinical efficacy of this compound, presenting key data in a structured format for scientific evaluation.

Discovery and Development

BMS-986463 was identified through the screening of Bristol Myers Squibb's proprietary library of Cereblon E3 ligase modulating drugs (CELMoDs).[3][4] The discovery process involved a "predict-first" culture, prioritizing the prediction of compound properties and assay endpoints before synthesis to enhance efficiency.[1] Following initial hits, the optimization and structure-based drug design were guided by the analysis of ternary complex structures of WEE1-CRBN-DDB1, leading to the selection of **BMS-986463** as a highly potent and selective WEE1 degrader.[3][4]

Chemical Structure and Properties

BMS-986463 is a small molecule with the chemical formula C₃₂H₃₃FN₄O₅ and a molecular weight of 572.63 g/mol.[5]

Chemical Structure:

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Caption: 2D Chemical Structure of **BMS-986463**.

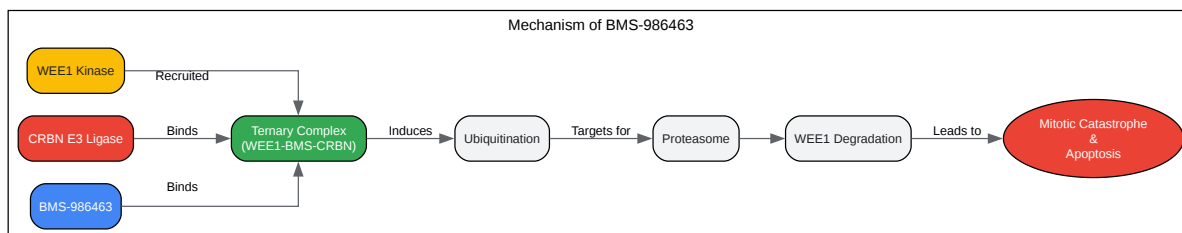
Table 1: Chemical and Physical Properties of **BMS-986463**

Property	Value
Molecular Formula	C32H33FN4O5
Molecular Weight	572.63 g/mol
CAS Registry Number	3025467-07-3
InChIKey	JPTNRZBZSUZXCS-CUBQBAPOSA-N
Canonical SMILES	<chem>C1COCC1c2nc3c(cc2)cc(c(c3)F)Cn4ccc(c(c4)O)C5CCN(CC5)c6ccc7c(c6)CN(C(=O)C8CCC(=O)NC8=O)C7=O)C=O</chem>

Mechanism of Action: A Molecular Glue Approach

BMS-986463 functions as a molecular glue, a small molecule that induces and stabilizes the interaction between two proteins that would not normally associate.[1] Specifically, **BMS-986463** co-opts the E3 ubiquitin ligase Cereblon (CRBN) to target the WEE1 kinase for ubiquitination and subsequent proteasomal degradation.[3][4]

WEE1 is a critical cell cycle regulator that inhibits the progression of the cell cycle at the S and G2/M phases, providing time for DNA damage repair.[3][4] Many cancer cells, particularly those with high replicative stress, are highly dependent on WEE1 for survival.[3][4] By inducing the degradation of WEE1, **BMS-986463** forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[5]



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Caption: Mechanism of WEE1 degradation induced by **BMS-986463**.

Preclinical Efficacy

BMS-986463 has demonstrated potent and selective degradation of WEE1 kinase in preclinical studies, leading to robust anti-tumor activity.

Table 2: In Vitro Activity of **BMS-986463**

Cell Line	Cancer Type	Assay	Value
MDA-MB-231	Triple-Negative Breast Cancer	EC50	0.07 μ M
MKN45	Gastric Cancer	EC50	0.02 μ M
OVCAR8	Ovarian Cancer	DC50	173 pM
OVCAR8	Ovarian Cancer	GI50	8 nM

EC50: Half-maximal effective concentration for WEE1 degradation. DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy of **BMS-986463**

Xenograft Model	Cancer Type	Dose	Tumor Regression
MKN45	Gastric Cancer	30 or 100 mg/kg b.i.d.	Robust antitumoral activity
NCI-H1650	Non-Small Cell Lung Cancer	30 or 100 mg/kg b.i.d.	Robust antitumoral activity
Patient-Derived Xenograft 1	High-Grade Serous Ovarian Carcinoma	Not specified	72%
Patient-Derived Xenograft 2	High-Grade Serous Ovarian Carcinoma	Not specified	95%
Rat Model	Non-Small Cell Lung Cancer	3 mg/kg b.i.d.	76%
Rat Model	Non-Small Cell Lung Cancer	10 mg/kg b.i.d.	93%

Experimental Protocols

The following are representative protocols for key experiments used in the discovery and characterization of molecular glue degraders like **BMS-986463**. These are based on established methodologies in the field.

1. In Vitro WEE1 Degradation Assay (Western Blot)

This assay is used to quantify the degradation of WEE1 protein in cancer cells following treatment with **BMS-986463**.

- Cell Culture: Plate cancer cell lines (e.g., MKN45, OVCAR8) in 6-well plates and allow them to adhere overnight.
- Treatment: Treat cells with a dose-response range of **BMS-986463** or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the total protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane and probe with primary antibodies against WEE1 and a loading control (e.g., GAPDH or β -actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Quantification:** Densitometry analysis is performed to quantify the WEE1 protein levels relative to the loading control.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of **BMS-986463** on cancer cell proliferation and viability.

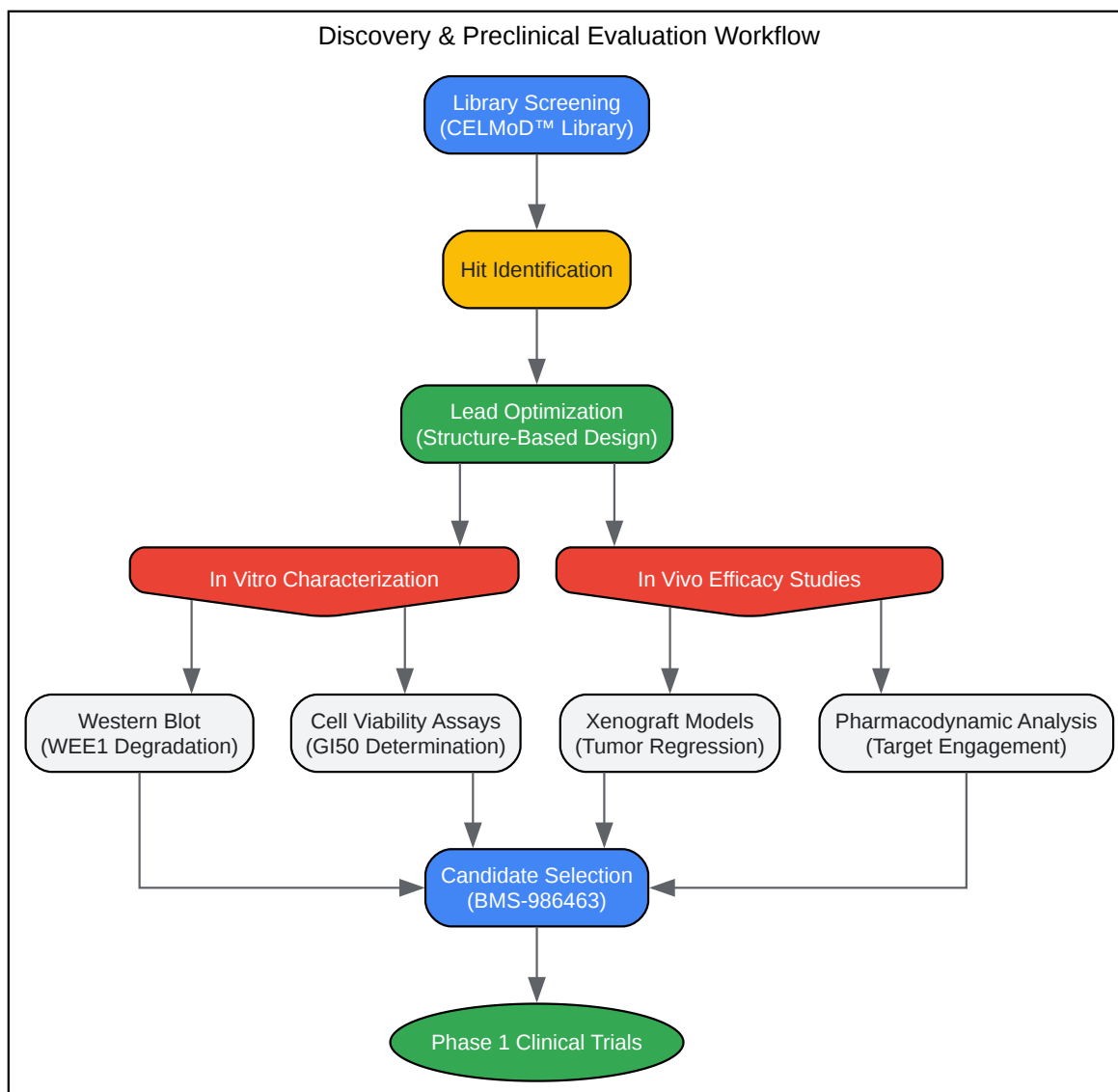
- **Cell Seeding:** Seed cancer cells in 96-well plates at a predetermined density.
- **Compound Treatment:** After 24 hours, treat the cells with a serial dilution of **BMS-986463**.
- **Incubation:** Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- **Lysis and Luminescence Reading:** Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
- **Data Analysis:** The luminescent signal is read using a plate reader. The GI50 value is calculated by fitting the data to a dose-response curve.

3. In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **BMS-986463** in a living organism.

- **Animal Models:** Utilize immunodeficient mice (e.g., nude or NSG mice).

- **Tumor Implantation:** Subcutaneously inject a suspension of human cancer cells (e.g., MKN45) into the flank of each mouse. For patient-derived xenografts (PDX), surgically implant a small fragment of a patient's tumor.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers regularly.
- **Treatment Administration:** Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer **BMS-986463** or vehicle via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
- **Efficacy Assessment:** Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
- **Pharmacodynamic Analysis:** At the end of the study, tumors can be excised for analysis of WEE1 protein levels by Western blot or immunohistochemistry to confirm target engagement.

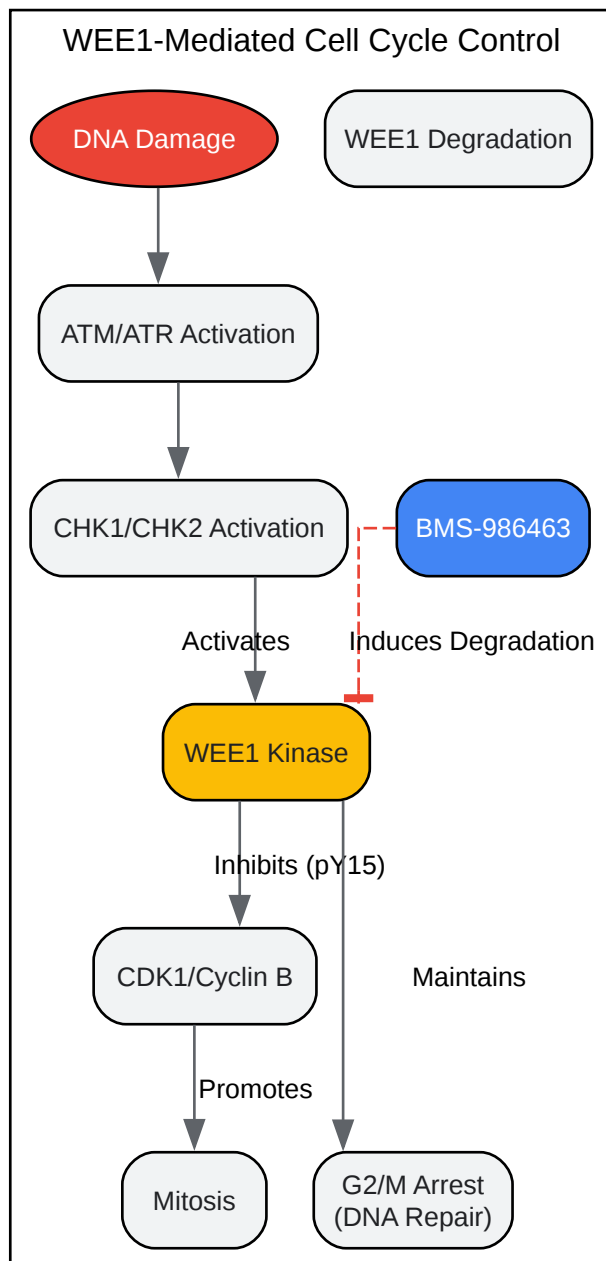


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Caption: A representative workflow for the discovery and preclinical evaluation of a molecular glue degrader like **BMS-986463**.

WEE1 Signaling Pathway in Cancer

The WEE1 kinase is a key negative regulator of the G2/M cell cycle checkpoint. In response to DNA damage, WEE1 phosphorylates and inactivates CDK1, preventing entry into mitosis and allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2 checkpoint for survival.



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Caption: The role of WEE1 in the G2/M cell cycle checkpoint and the point of intervention for **BMS-986463**.

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